molecular formula C20H21N3OS2 B2680817 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole CAS No. 1903794-11-5

2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2680817
CAS No.: 1903794-11-5
M. Wt: 383.53
InChI Key: LOYRUBHTUGXHSR-UHFFFAOYSA-N
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Description

2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that features a unique structure combining a thienopyridine ring, a piperidine ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic synthesis. One common approach is to start with the thienopyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the benzothiazole moiety is attached via a condensation reaction with the piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c24-20(19-21-16-3-1-2-4-18(16)26-19)22-9-5-15(6-10-22)23-11-7-17-14(13-23)8-12-25-17/h1-4,8,12,15H,5-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYRUBHTUGXHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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